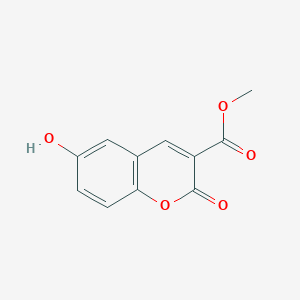
Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields This compound is characterized by its chromene core structure, which is a fused ring system containing both a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the cyclization of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method includes the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the chromene core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 6-oxo-2H-chromene-3-carboxylate.
Reduction: Formation of 6-hydroxy-2H-chromene-3-carboxylate.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
- 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde
- 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde
- 6-Hydrazinyl-4-methyl-2H-chromen-2-one
Comparison: Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields .
Biological Activity
Methyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a chromene backbone with a carboxylate group and hydroxyl substitution at the 6-position. Its molecular formula is C11H10O5, and it exhibits significant planar characteristics conducive to biological interactions.
Antimicrobial Activity
Research has demonstrated that various coumarin derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against several bacterial strains:
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 | |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
These results indicate a strong inhibitory effect against Gram-positive bacteria, with the compound displaying lower MIC values compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
This compound has also shown potential as an anticancer agent. In vitro studies have reported cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical) | 5.5 |
| HepG2 (liver) | 6.0 |
| C6 (rat glioma) | 4.8 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has been identified as an inhibitor of several enzymes:
- Phospholipase A2 : It irreversibly inhibits sPLA2 with an IC50 of approximately 3.1 nmol, which is significant for inflammatory response modulation .
- DNA Gyrase : The compound has shown inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27 to 31.64 µM .
Case Studies
A notable case study involved the synthesis of this compound derivatives and their evaluation for biological activity:
- Synthesis : The compound was synthesized via a Pechmann reaction involving phenolic compounds and malonic acid derivatives.
- Biological Evaluation : The synthesized derivatives were tested for antimicrobial and anticancer activities, revealing that structural modifications significantly influenced their potency.
Properties
Molecular Formula |
C11H8O5 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 6-hydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H8O5/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5,12H,1H3 |
InChI Key |
BEJXYAGCHKGIOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















